Cas no 106673-19-2 (2-(3,3-dimethylcyclohexyl)acetonitrile)

2-(3,3-dimethylcyclohexyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneacetonitrile, 3,3-dimethyl-
- 2-(3,3-dimethylcyclohexyl)acetonitrile
- SCHEMBL8317150
- 106673-19-2
- EN300-1727556
-
- インチ: InChI=1S/C10H17N/c1-10(2)6-3-4-9(8-10)5-7-11/h9H,3-6,8H2,1-2H3
- InChIKey: KVKSUDSXDNTQRY-UHFFFAOYSA-N
- SMILES: CC1(CCCC(C1)CC#N)C
計算された属性
- 精确分子量: 151.13621
- 同位素质量: 151.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- XLogP3: 3.3
じっけんとくせい
- PSA: 23.79
2-(3,3-dimethylcyclohexyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727556-0.05g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1727556-0.1g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1727556-0.25g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1727556-1g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1727556-5.0g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 5g |
$3273.0 | 2023-06-04 | ||
Enamine | EN300-1727556-1.0g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 1g |
$1129.0 | 2023-06-04 | ||
Enamine | EN300-1727556-0.5g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1727556-2.5g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1727556-10.0g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 10g |
$4852.0 | 2023-06-04 | ||
Enamine | EN300-1727556-5g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 5g |
$3273.0 | 2023-09-20 |
2-(3,3-dimethylcyclohexyl)acetonitrile 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-(3,3-dimethylcyclohexyl)acetonitrileに関する追加情報
Introduction to 2-(3,3-dimethylcyclohexyl)acetonitrile (CAS No. 106673-19-2)
2-(3,3-dimethylcyclohexyl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 106673-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a bulky 3,3-dimethylcyclohexyl group attached to an acetonitrile moiety, imparts distinct chemical properties that make it particularly useful in synthetic chemistry and drug development.
The 3,3-dimethylcyclohexyl substituent in 2-(3,3-dimethylcyclohexyl)acetonitrile contributes to its stability and resistance to degradation under various reaction conditions. This feature is particularly advantageous in multi-step synthetic pathways where maintaining structural integrity is crucial. Additionally, the presence of the nitrile group (-CN) enhances its reactivity, allowing for further functionalization through nucleophilic addition or substitution reactions. These attributes have positioned this compound as a key building block in the construction of complex molecular architectures.
In recent years, advancements in medicinal chemistry have highlighted the importance of structural diversity in drug discovery. 2-(3,3-dimethylcyclohexyl)acetonitrile has been explored as a precursor in the synthesis of novel therapeutic agents. Its incorporation into pharmacophores has led to the development of compounds with enhanced pharmacokinetic profiles and improved target specificity. For instance, researchers have utilized this intermediate to create derivatives with potential applications in treating neurological disorders, where precise modulation of molecular interactions is essential.
One of the most compelling aspects of 2-(3,3-dimethylcyclohexyl)acetonitrile is its versatility in synthetic methodologies. The compound's ability to undergo selective reactions while maintaining its core structure makes it an attractive choice for chemists engaged in drug design. Recent studies have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many biologically active molecules. By leveraging the reactivity of the nitrile group and the stability of the cyclohexyl moiety, scientists have been able to generate a diverse array of derivatives with tailored properties.
The pharmaceutical industry has shown particular interest in 2-(3,3-dimethylcyclohexyl)acetonitrile due to its potential role in developing next-generation therapeutics. Its incorporation into drug candidates has been linked to improved solubility and metabolic stability, critical factors for clinical efficacy. Furthermore, computational modeling studies have suggested that derivatives of this compound may exhibit favorable binding affinities to biological targets, making them promising candidates for further optimization.
From a chemical biology perspective, 2-(3,3-dimethylcyclohexyl)acetonitrile has been employed as a tool compound to investigate enzyme mechanisms and substrate recognition. Its unique structural features provide researchers with a means to probe how biological systems interact with specific molecular scaffolds. Such investigations not only contribute to our fundamental understanding of biochemical processes but also aid in the rational design of more effective drugs.
The synthesis of 2-(3,3-dimethylcyclohexyl)acetonitrile itself is a testament to the progress made in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Techniques such as catalytic hydrogenation and transition metal-catalyzed reactions have been optimized to yield high-purity samples suitable for pharmaceutical use.
In conclusion, 2-(3,3-dimethylcyclohexyl)acetonitrile (CAS No. 106673-19-2) represents a significant advancement in chemical synthesis and drug development. Its unique structural features and reactivity make it an invaluable intermediate for creating novel bioactive molecules. As research continues to uncover new applications for this compound, 2-(3,3-dimethylcyclohexyl)acetonitrile is poised to play an increasingly important role in the discovery and development of innovative therapeutics that address unmet medical needs.
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